2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile
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Overview
Description
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is a heterocyclic compound that features a unique structure combining a pyrano ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile typically involves multi-step reactions. One common method includes the annulation of the pyran ring followed by the formation of the pyrazole fragment. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .
Scientific Research Applications
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen (PCNA) . This suggests that the compound may interfere with cell division and promote cell death in cancerous cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carbonitrile group.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share the pyrazole and pyrano ring structure but have different substituents.
Uniqueness
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSYVWRQLOFQHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2COCCC2=N1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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